Regioisomeric Specificity: 4-Ethynyl vs. 5-Ethynyl
Methyl 4-ethynyl-2-hydroxybenzoate possesses the ethynyl group at the 4-position relative to the ester-bearing carbon, whereas the 5-ethynyl isomer places the alkyne meta to the hydroxyl and para to the ester [1]. The 4-substitution pattern enables direct conjugation of the alkyne with the aromatic π-system and positions the terminal alkyne for optimal steric accessibility in Sonogashira coupling and CuAAC click reactions [2]. The 5-ethynyl isomer, in contrast, positions the alkyne in a less conjugated, sterically distinct environment that alters reaction kinetics and product geometry in downstream applications [3].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Ethynyl at C4; hydroxyl at C2; ester at C1 (para-substituted relative to ethynyl) |
| Comparator Or Baseline | Methyl 5-ethynyl-2-hydroxybenzoate: ethynyl at C5 (meta to hydroxyl, para to ester) |
| Quantified Difference | Structural isomerism: no numerical value applicable |
| Conditions | Structural identification based on IUPAC nomenclature and CAS registry distinction (CAS 216443-97-9 vs. CAS 119754-22-2) |
Why This Matters
Procurement of the 5-ethynyl isomer will yield structurally distinct click products and altered electronic properties, rendering experimental results non-reproducible with the intended 4-ethynyl scaffold.
- [1] ChemSrc. Methyl 4-ethynyl-2-hydroxybenzoate. CAS 216443-97-9. SMILES: C#Cc1ccc(C(=O)OC)c(O)c1. View Source
- [2] Sciencedirect. Diversity of heterocyclic reactants in the click reaction. Advances in Heterocyclic Chemistry, 2023. View Source
- [3] Kuujia. Methyl 5-ethynyl-2-hydroxybenzoate. CAS 119754-22-2. View Source
